molecular formula C8H6N2O B12956636 [1,7]Naphthyridine 1-oxide

[1,7]Naphthyridine 1-oxide

Cat. No.: B12956636
M. Wt: 146.15 g/mol
InChI Key: KTKHWUPUKZLKQB-UHFFFAOYSA-N
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Description

1,7-Naphthyridine 1-oxide is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are analogs of naphthalene, containing two fused pyridine rings with nitrogen atoms at different positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-naphthyridine 1-oxide typically involves the oxidation of 1,7-naphthyridine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Another method involves the use of peracids, such as m-chloroperbenzoic acid, which can selectively oxidize the nitrogen atom in the naphthyridine ring to form the 1-oxide derivative. This reaction is typically performed in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 1,7-naphthyridine 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The choice of oxidizing agent and catalyst can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

1,7-Naphthyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the 1-oxide back to the parent 1,7-naphthyridine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

    Coupling Reactions: Cross-coupling reactions with organometallic reagents can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

    Coupling: Palladium or nickel catalysts, organoboron or organozinc reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

1,7-Naphthyridine 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,7-naphthyridine 1-oxide, particularly in its role as a kinase inhibitor, involves binding to the active site of the enzyme and blocking its activity. This inhibition can prevent the phosphorylation of downstream targets, thereby modulating cellular responses to external stimuli. The molecular targets and pathways involved include the p38 mitogen-activated protein kinase pathway, which plays a crucial role in inflammation and stress responses.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 5. It has different reactivity and applications compared to 1,7-naphthyridine.

    1,8-Naphthyridine: Contains nitrogen atoms at positions 1 and 8. It is known for its use in medicinal chemistry and materials science.

    Quinoline: A related compound with a single nitrogen atom in the ring. It has a wide range of applications, including as an antimalarial agent.

Uniqueness of 1,7-Naphthyridine 1-oxide

1,7-Naphthyridine 1-oxide is unique due to its specific arrangement of nitrogen atoms and the presence of the 1-oxide group. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications that other naphthyridine isomers or related compounds may not be suitable for.

Properties

IUPAC Name

1-oxido-1,7-naphthyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-10-5-1-2-7-3-4-9-6-8(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKHWUPUKZLKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)[N+](=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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